molecular formula C10H13BrClNO2 B3424039 (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride CAS No. 331763-71-4

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Cat. No.: B3424039
CAS No.: 331763-71-4
M. Wt: 294.57 g/mol
InChI Key: QMUGXLUXLGZZSC-FVGYRXGTSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been documented. For instance, the compound “(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid” has been synthesized and its properties have been studied . A detailed synthesis procedure for a related compound, “(S)-3-(4-Bromophenyl)butanoic acid”, has been described in an Organic Syntheses Procedure .


Molecular Structure Analysis

The molecular structure of similar compounds such as “(S)-4-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid” has been analyzed . The compound has a linear formula of C15H20BrNO4 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, carboxylic acids can react with Thionyl Chloride to form acid chlorides . Additionally, the Hell-Volhard-Zelinskii reaction, which involves the formation of an acid bromide enol, has been used to synthesize α-bromo carboxylic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds such as “4-(4-Bromophenyl)butanoic acid” have been analyzed . For instance, it has been reported that “4-(4-Bromophenyl)butanoic acid” is a solid at room temperature . Another similar compound, “4-amino-4-(4-bromophenyl)butanoic acid hydrochloride”, has a molecular weight of 294.58 g/mol .

Scientific Research Applications

Pharmacological and Biochemical Research

  • Chlorogenic Acid (CGA) Research : CGA, a phenolic acid found in green coffee extracts and tea, has been studied for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective roles. CGA's effects on lipid and glucose metabolism suggest potential therapeutic applications for metabolic disorders such as diabetes and obesity (Naveed et al., 2018).

Analytical Chemistry and Material Science

  • Hydrophilic Interaction Chromatography (HILIC) : HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic or basic samples. It employs polar columns in aqueous-organic mobile phases rich in organic solvents. This technique is gaining popularity due to its complementary selectivity to reversed-phase chromatography and its enhancement of ionization in electrospray ion sources of mass spectrometers (Jandera, 2011).

Environmental Chemistry and Toxicology

  • 2,4-D Herbicide Toxicity Studies : Research on the toxicology and mutagenicity of 2,4-D herbicide, including its sorption to soil and organic matter, has advanced significantly. A scientometric review highlights global trends in 2,4-D research, emphasizing the importance of molecular biology and gene expression in understanding herbicide toxicity and mutagenicity (Zuanazzi et al., 2020).

Synthesis and Chemical Engineering

  • Acid Hydrolysis of Starch : Acid hydrolysis is a chemical modification that changes the structural and functional properties of starch without disrupting its granular morphology. This review discusses the impact of acid hydrolysis on starch structure and functionality, highlighting its importance for scientific research and industrial applications (Wang & Copeland, 2015).

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For example, “4-(4-Bromophenyl)butanoic acid” is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to handle this compound with appropriate protective measures .

Properties

IUPAC Name

(3S)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUGXLUXLGZZSC-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375837
Record name (3S)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-71-4, 270062-84-5
Record name Benzenebutanoic acid, β-amino-4-bromo-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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